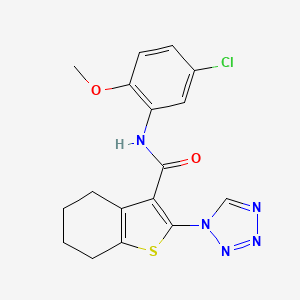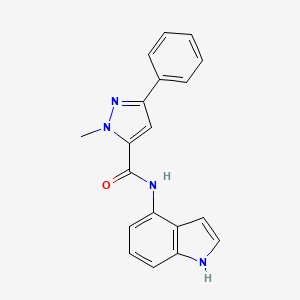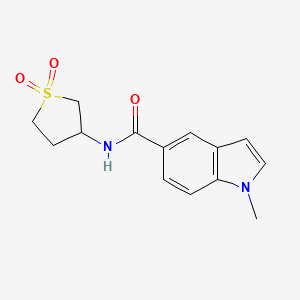![molecular formula C20H25N5O4S B11001844 (E)-Nalpha-(morpholin-4-ylcarbonyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-L-phenylalaninamide](/img/structure/B11001844.png)
(E)-Nalpha-(morpholin-4-ylcarbonyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiadiazole ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-1-benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzyl-protected amino acid derivative with a thiadiazole-containing intermediate. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(1S)-1-benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring, known for their reactivity and biological properties.
Morpholine Derivatives: Compounds with the morpholine ring, often used in medicinal chemistry.
Uniqueness
N-{(1S)-1-Benzyl-2-oxo-2-[(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)amino]ethyl}-4-morpholinecarboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25N5O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]amino]-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C20H25N5O4S/c26-17(22-19-24-23-18(30-19)16-7-4-10-29-16)15(13-14-5-2-1-3-6-14)21-20(27)25-8-11-28-12-9-25/h1-3,5-6,15-16H,4,7-13H2,(H,21,27)(H,22,24,26)/t15-,16?/m0/s1 |
InChI Key |
NKPZWJMVXKFCLE-VYRBHSGPSA-N |
Isomeric SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11001762.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B11001770.png)
![N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11001773.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001787.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B11001791.png)

![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11001797.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001801.png)
![4-(4-chlorophenyl)-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001806.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide](/img/structure/B11001813.png)
![Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11001820.png)

